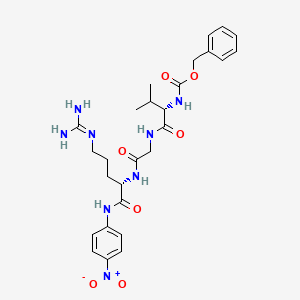
Z-Val-Gly-Arg-PNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Gly-Arg-PNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of valine, followed by the coupling of glycine and arginine. The final step involves the attachment of p-nitroaniline to the arginine residue. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions: Z-Val-Gly-Arg-PNA primarily undergoes hydrolysis when exposed to urokinase. This reaction results in the cleavage of the peptide bond between arginine and p-nitroaniline, releasing p-nitroaniline, which can be measured spectrophotometrically .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in an aqueous buffer at physiological pH (around 7.4). Urokinase is the enzyme used to catalyze this reaction. The reaction conditions are mild, ensuring that the peptide substrate remains stable until it interacts with the enzyme .
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate. This release can be quantitatively measured by its absorbance at 405 nm, providing a direct indication of urokinase activity .
Scientific Research Applications
Z-Val-Gly-Arg-PNA is widely used in scientific research for the determination of urokinase activity. This application is crucial in studies related to blood clotting and fibrinolysis. The compound is also used in the development of assays for screening potential inhibitors of urokinase, which could be therapeutic agents for conditions such as thrombosis and cancer .
In addition to its use in enzymatic assays, this compound is employed in the study of protease activity in various biological samples. This includes research in fields such as biochemistry, molecular biology, and pharmacology .
Mechanism of Action
The mechanism of action of Z-Val-Gly-Arg-PNA involves its hydrolysis by urokinase. Urokinase specifically cleaves the peptide bond between the arginine and p-nitroaniline residues. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The activity of urokinase can thus be quantified based on the amount of p-nitroaniline released .
Comparison with Similar Compounds
Similar Compounds:
- Z-Gly-Gly-Arg-pNA
- Z-Phe-Arg-pNA
- Z-Arg-Arg-pNA
Uniqueness: Z-Val-Gly-Arg-PNA is unique due to its specific substrate properties for urokinase. While other similar compounds can also serve as substrates for proteases, this compound is particularly suited for urokinase due to its optimal peptide sequence and the chromogenic nature of p-nitroaniline. This makes it a valuable tool in the study of urokinase activity and related biological processes .
Properties
Molecular Formula |
C27H36N8O7 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30)/t21-,23-/m0/s1 |
InChI Key |
PPUGEVRMBYCGHM-GMAHTHKFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




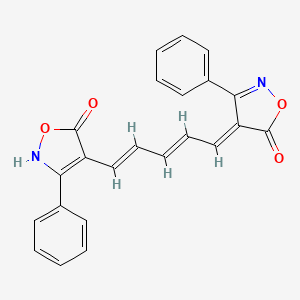
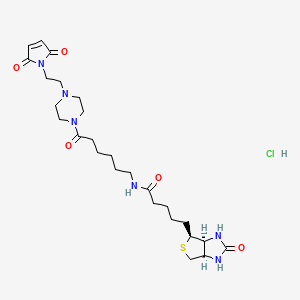



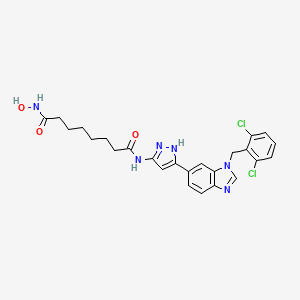
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)
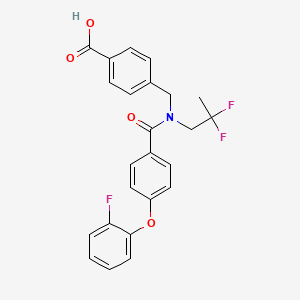


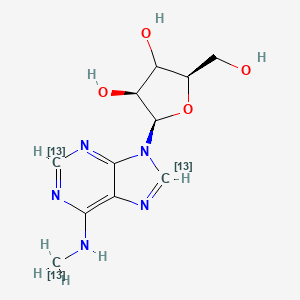
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
